
(R)-Rivastigmine
Descripción general
Descripción
®-Rivastigmine is a chiral carbamate derivative used as a medication for the treatment of mild to moderate dementia associated with Alzheimer’s disease and Parkinson’s disease. It functions as a cholinesterase inhibitor, enhancing cholinergic function by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Rivastigmine typically involves the following steps:
Formation of the Chiral Intermediate: The chiral intermediate is synthesized through the reaction of ®-3-(1-dimethylaminoethyl)phenol with 3-bromopropylamine hydrobromide.
Carbamate Formation: The intermediate is then reacted with methyl isocyanate to form ®-Rivastigmine.
Industrial Production Methods: Industrial production of ®-Rivastigmine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for the controlled addition of reagents.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: ®-Rivastigmine can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, although they are less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of ®-Rivastigmine.
Reduction: Reduced forms of the compound.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Clinical Efficacy
Numerous clinical trials have demonstrated that (R)-Rivastigmine significantly improves cognitive function, global functioning, and behavioral symptoms in patients with Alzheimer's disease. For instance, a pivotal study showed that patients receiving high doses (6-12 mg/day) exhibited significant improvements in cognitive assessments such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) compared to placebo groups over 26 weeks .
Table 1: Summary of Key Clinical Trials on Rivastigmine for Alzheimer's Disease
Study Reference | Dosage (mg/day) | Duration (weeks) | Improvement in ADAS-cog | Placebo Comparison |
---|---|---|---|---|
Corey-Bloom et al. (1998) | 6-12 | 26 | +1.17 | Significant |
Rosler et al. (1999) | 6-12 | 29 | +1.17 | Significant |
Farlow et al. (2000) | 3-12 | 104 | Sustained improvement | Significant |
Long-Term Benefits
Long-term studies indicate that patients treated with this compound can maintain cognitive function over extended periods. For example, a cohort study involving 1,998 patients treated for up to five years found that cognitive decline was significantly less pronounced compared to untreated individuals .
Treatment of Parkinson's Disease Dementia
This compound is also approved for treating dementia associated with Parkinson's disease. Clinical trials have shown that it can improve cognitive symptoms and daily functioning in this patient population . The transdermal patch formulation has been particularly effective in reducing gastrointestinal side effects commonly associated with oral administration.
Potential Disease-Modifying Effects
Recent research suggests that this compound may possess disease-modifying properties beyond symptomatic relief. It has been shown to influence amyloid precursor protein processing, potentially redirecting it toward a non-amyloidogenic pathway . This mechanism may offer new avenues for treating Alzheimer's disease more effectively by addressing underlying pathological processes rather than merely alleviating symptoms.
Other Cognitive Disorders
Emerging studies indicate potential applications of this compound in treating other cognitive impairments such as:
- Amnestic Mild Cognitive Impairment : Some evidence suggests benefits in patients with amnestic mild cognitive impairment, where it may help delay progression to Alzheimer's disease .
- Down Syndrome : Preliminary studies show promise in improving cognitive function among individuals with Down syndrome .
- Post-operative Delirium : Research is ongoing into its efficacy for preventing or treating post-operative delirium, which can affect cognitive recovery post-surgery .
Safety and Tolerability
This compound is generally well-tolerated, with common side effects including nausea, vomiting, and diarrhea. These effects are often dose-dependent and can be mitigated by gradual titration of the dosage . Long-term use has not been associated with significant adverse events beyond gastrointestinal disturbances.
Mecanismo De Acción
®-Rivastigmine exerts its effects by inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine. By inhibiting these enzymes, ®-Rivastigmine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent.
Comparación Con Compuestos Similares
Donepezil: Another cholinesterase inhibitor used in Alzheimer’s disease.
Galantamine: A natural alkaloid with cholinesterase inhibitory properties.
Tacrine: An older cholinesterase inhibitor with a similar mechanism of action.
Comparison:
Uniqueness: ®-Rivastigmine is unique in its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, whereas Donepezil primarily inhibits acetylcholinesterase.
Efficacy: Studies suggest that ®-Rivastigmine may offer benefits in patients who do not respond to other cholinesterase inhibitors.
Side Effects: The side effect profile of ®-Rivastigmine is comparable to other cholinesterase inhibitors, with gastrointestinal symptoms being the most common.
Actividad Biológica
(R)-Rivastigmine, a carbamate derivative and reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is primarily used for the symptomatic treatment of mild to moderate Alzheimer's disease (AD) and Parkinson's disease dementia. Its mechanism of action involves the inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine at cholinergic synapses, which is crucial for cognitive function.
This compound binds to the active site of AChE and BuChE, forming a carbamylated enzyme complex that inhibits the hydrolysis of acetylcholine. This results in prolonged action of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The drug selectively inhibits brain cholinesterases over peripheral ones, which minimizes systemic side effects and enhances central nervous system (CNS) activity .
Pharmacokinetics
- Absorption : Rapidly absorbed with an oral bioavailability of approximately 35%.
- Distribution : Volume of distribution ranges from 1.8 to 2.7 L/kg, with about 40% protein binding.
- Metabolism : Metabolized primarily through enzymatic hydrolysis by cholinesterases; metabolism is independent of the hepatic cytochrome P450 system.
- Elimination : The elimination half-life is around 2 hours, with renal excretion of metabolites .
Clinical Efficacy
Numerous studies have assessed the efficacy of this compound in improving cognitive function and daily living activities in patients with AD. Below is a summary table of key clinical findings:
Study Reference | Population | Treatment Duration | Dosage | Outcome Measures | Results |
---|---|---|---|---|---|
Corey-Bloom et al., 1998 | Mild to Moderate AD | 26 weeks | 6-12 mg/day | ADAS-Cog, CIBIC-plus | Significant improvement in cognition (p < 0.01) |
Rosler et al., 1999 | Mild to Moderate AD | 26 weeks | 6-12 mg/day | ADAS-Cog, MMSE | Improved MMSE scores compared to placebo (mean difference -0.8 points) |
Birks et al., 2020 | Systematic Review | Various studies | Various | Cognitive function, daily activities | Overall better outcomes with rivastigmine vs placebo (OR 1.47) |
Cummings et al., 2003 | Nursing Home Residents with Moderate to Severe AD | 26 weeks | 3-12 mg/day | Behavioral symptoms | Statistically significant improvements in multiple behavioral disturbances |
Disease-Modifying Potential
Recent research suggests that this compound may not only provide symptomatic relief but also exhibit disease-modifying properties. It has been shown to shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, potentially reducing amyloid-beta accumulation associated with AD pathology . In transgenic animal models and human studies, rivastigmine treatment resulted in increased levels of α-secretase proteins and modifications in APP processing pathways, indicating a potential for altering disease progression rather than merely alleviating symptoms .
Adverse Effects
While this compound is generally well-tolerated, adverse effects can occur, particularly gastrointestinal symptoms such as nausea and vomiting. The incidence of adverse events tends to be higher compared to placebo groups; however, these effects may be less pronounced with transdermal patches compared to oral formulations .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing (R)-Rivastigmine's pharmacokinetics in diverse populations?
- Methodological Answer: Population pharmacokinetic studies should employ steady-state plasma concentration measurements using liquid chromatography–tandem mass spectrometry (LC–MS/MS) to quantify this compound and its metabolite NAP226-90. Stratify participants by renal function (e.g., creatinine clearance [CLCR] or estimated glomerular filtration rate [eGFR]) to evaluate dose adjustments. For example, a phase III study used single blood samples from patients with varying renal function to construct boxplots correlating plasma concentrations with CLCR .
Q. How is this compound's acetylcholinesterase inhibition efficacy validated in preclinical models?
- Methodological Answer: Use scopolamine-induced amnesia or colchicine-induced neurodegeneration models in rodents. Measure cognitive recovery via maze tests (e.g., Morris water maze) and biochemical markers (e.g., brain Aβ levels). In acute studies, compare this compound-loaded nanostructures (e.g., ING6 formulation) against plain drug gels, assessing permeation rates over 8 hours using Franz diffusion cells .
Q. What standardized tools are used to evaluate cognitive outcomes in this compound clinical trials?
- Methodological Answer: The Mini-Mental State Examination (MMSE) and Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) are primary endpoints. For rigor, include secondary biomarkers like Aβ levels (measured via ELISA) and oxidative stress markers (e.g., malondialdehyde [MDA] via thiobarbituric acid assay). A 2023 study demonstrated insulin and this compound’s synergistic reduction of Aβ in T3D rats (F3,28 = 431.3, p < 0.001) .
Advanced Research Questions
Q. How can conflicting efficacy data between oral and transdermal this compound formulations be resolved?
- Methodological Answer: Conduct individual patient data (IPD) network meta-analyses (NMA) to adjust for covariates like disease severity and comorbidities. A 2022 IPD NMA found transdermal (R)-Rivigmine (MD=1.06, 95% CI: 0.04–2.08) outperformed oral forms but emphasized using a minimal clinically important difference (MCID) threshold (e.g., ≥1.40 MMSE points) to contextualize significance .
Q. What strategies optimize this compound bioavailability in novel delivery systems?
- Methodological Answer: Design self-assembled nanostructures (e.g., nonionic surfactant-based ING6) for enhanced nasal permeation. Validate using in vitro permeation studies (e.g., 60.49% drug release in 8 hours vs. 30% for plain gel) and in vivo efficacy in scopolamine models. Maintain nasal pH (6.10 ± 0.20) to avoid mucosal irritation .
Q. How should clinical trials address this compound’s limited evidence in Down syndrome (DS)-associated Alzheimer’s dementia (AD)?
- Methodological Answer: Design randomized controlled trials (RCTs) with DS-specific inclusion criteria (e.g., age ≥35 years, confirmed AD pathology via CSF biomarkers). Account for physiological differences (e.g., altered metabolism) by adjusting dosing intervals. Note that a 2009 systematic review found no RCTs meeting these criteria, highlighting the need for pilot pharmacokinetic studies .
Q. What statistical approaches reconcile contradictory outcomes in meta-analyses of cholinesterase inhibitors?
- Methodological Answer: Apply mixed-treatment comparison models with Bayesian frameworks to rank treatments by P-scores. For example, transdermal this compound scored 82% efficacy in IPD analysis, but heterogeneity adjustments (e.g., random-effects models) are critical for interpreting confidence intervals .
Q. Methodological Guidance
- Data Contradiction Analysis: Use GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to assess evidence quality. For this compound vs. placebo, Appendix Table E.22 (strength of evidence) can guide risk-of-bias evaluations .
- Ethical Compliance: Obtain institutional review board (IRB) approval for vulnerable populations (e.g., DS patients). Document participant selection criteria and recruitment sources explicitly .
- Literature Synthesis: Categorize studies into efficacy, safety, and mechanistic themes. Extract direct quotations and data with page numbers for reproducibility, as per systematic review guidelines .
Propiedades
IUPAC Name |
[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194422 | |
Record name | Rivastigmine, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415973-05-6 | |
Record name | Rivastigmine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415973056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rivastigmine, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIVASTIGMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25UDQ15MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.